molecular formula C15H21Cl2N B1455595 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine CAS No. 1354281-91-6

1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B1455595
CAS No.: 1354281-91-6
M. Wt: 286.2 g/mol
InChI Key: GTAZMMQMOXAQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a useful research compound. Its molecular formula is C15H21Cl2N and its molecular weight is 286.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Molecular Mechanism

At the molecular level, 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine exerts its effects through several mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors. This binding can result in either inhibition or activation of the target molecule’s function. For example, when binding to an enzyme, it may inhibit the enzyme’s activity by blocking its active site. Alternatively, it may activate a receptor by mimicking the natural ligand, leading to downstream signaling events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its overall bioavailability and efficacy in biological systems .

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2N/c1-10(2)8-14(18)15(6-3-7-15)11-4-5-12(16)13(17)9-11/h4-5,9-10,14H,3,6-8,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZMMQMOXAQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 2
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 3
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 4
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 5
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine
Reactant of Route 6
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.